molecular formula C4H3BrN2S2 B13673809 2-Bromothiazole-5-carbothioamide

2-Bromothiazole-5-carbothioamide

Cat. No.: B13673809
M. Wt: 223.1 g/mol
InChI Key: VVVHMYQKYQWBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromothiazole-5-carbothioamide typically involves the bromination of thiazole derivatives. One common method includes the reaction of 2-aminothiazole with bromine in the presence of a suitable solvent, such as acetic acid, to yield 2-bromothiazole. This intermediate can then be further reacted with thiourea under controlled conditions to produce this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromothiazole-5-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can have different functional groups attached to the thiazole ring, enhancing their chemical and biological properties .

Scientific Research Applications

2-Bromothiazole-5-carbothioamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antiviral properties.

    Industry: It is used in the production of agrochemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2-Bromothiazole-5-carbothioamide involves its interaction with various molecular targets. The compound can inhibit specific enzymes or interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of microbial cell walls, contributing to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of bromine and carbothioamide functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties .

Biological Activity

2-Bromothiazole-5-carbothioamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data related to the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by the following chemical formula: C4H4BrN2OSC_4H_4BrN_2OS. The structural features include a bromine atom at the second position of the thiazole ring and a carbothioamide functional group at the fifth position, which contribute to its reactivity and biological profile.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives, including this compound.

  • Cell Line Studies : In vitro assays have demonstrated that derivatives of 2-bromothiazole exhibit cytotoxic effects against various cancer cell lines. For instance, compounds synthesized from 2-aminothiazoles showed significant anti-proliferative effects on human K562 leukemia cells, with IC50 values indicating potent activity against these cells .
  • Mechanism of Action : The anticancer mechanisms often involve the inhibition of critical kinases such as Src family kinases (SFKs) and dihydrofolate reductase (DHFR), which are essential for cancer cell proliferation and survival. For example, certain derivatives have shown IC50 values as low as 0.06 µM against DHFR, suggesting strong inhibitory effects .

Antimicrobial Activity

Thiazole derivatives have also been explored for their antimicrobial properties:

  • Broad-Spectrum Activity : Compounds derived from thiazoles have demonstrated efficacy against a range of bacterial and fungal pathogens. This includes activity against resistant strains, making them candidates for further development in antimicrobial therapies .
  • Case Studies : Specific studies have reported that certain thiazole derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Data Table: Summary of Biological Activities

Biological ActivityCell Line/PathogenIC50/MIC ValueReference
AnticancerK562 (Leukemia)<0.1 µM
AntimicrobialE. coli10 µg/mL
AntimicrobialS. aureus5 µg/mL
DHFR InhibitionVarious Cancer Cells0.06 µM

Study on Anticancer Properties

A recent study investigated the synthesis and biological evaluation of various thiazole derivatives, including this compound. The results indicated that modifications at the carbothioamide position significantly enhanced anticancer activity against multiple cell lines, including HepG2 (hepatocellular carcinoma) and VERO (African green monkey kidney) cells. The selectivity index was also favorable, indicating potential for therapeutic use with reduced toxicity .

Study on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazole derivatives. Compounds were tested against several bacterial strains, revealing that those with a bromine substituent exhibited enhanced activity compared to their non-brominated counterparts. This suggests that halogenation may play a crucial role in increasing antimicrobial efficacy .

Properties

Molecular Formula

C4H3BrN2S2

Molecular Weight

223.1 g/mol

IUPAC Name

2-bromo-1,3-thiazole-5-carbothioamide

InChI

InChI=1S/C4H3BrN2S2/c5-4-7-1-2(9-4)3(6)8/h1H,(H2,6,8)

InChI Key

VVVHMYQKYQWBIZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=N1)Br)C(=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.